molecular formula C21H19N3OS B11426448 3-(4-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11426448
M. Wt: 361.5 g/mol
InChI Key: GZRHHELQTLANSS-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-6-OXO-8-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a heterocyclic compound that belongs to the class of pyridothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyridine ring fused with a thiadiazine ring, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

The synthesis of 3-(4-METHYLPHENYL)-6-OXO-8-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-6-oxo-2-thioxopiperidine-3-carbonitrile with primary amines in the presence of formaldehyde. Another method involves the multicomponent condensation of aldehydes, cyanothioacetamide, formaldehyde, and primary amines . These methods provide efficient and straightforward routes for the synthesis of this compound.

Chemical Reactions Analysis

3-(4-METHYLPHENYL)-6-OXO-8-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formaldehyde, primary amines, and cyanothioacetamide . The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific positions on the pyridothiadiazine ring .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. Additionally, it has applications in the field of organic synthesis as a building block for the construction of more complex molecules .

Mechanism of Action

Comparison with Similar Compounds

Compared to other similar compounds, 3-(4-METHYLPHENYL)-6-OXO-8-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE stands out due to its unique structural features and diverse pharmacological activities. Similar compounds include other pyridothiadiazines and triazolothiadiazines, which also exhibit significant biological activities . the specific substitution pattern and functional groups present in this compound confer distinct properties that make it a valuable scaffold for drug development .

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

3-(4-methylphenyl)-6-oxo-8-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H19N3OS/c1-15-7-9-17(10-8-15)23-13-24-20(25)11-18(16-5-3-2-4-6-16)19(12-22)21(24)26-14-23/h2-10,18H,11,13-14H2,1H3

InChI Key

GZRHHELQTLANSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4

Origin of Product

United States

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